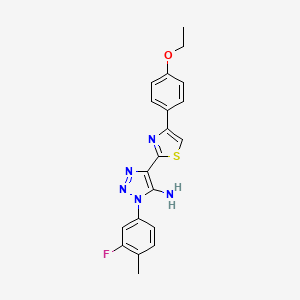
4-(4-(4-ethoxyphenyl)thiazol-2-yl)-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(4-ethoxyphenyl)thiazol-2-yl)-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C20H18FN5OS and its molecular weight is 395.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(4-(4-ethoxyphenyl)thiazol-2-yl)-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-5-amine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H19FN2O3S
- Molecular Weight : 374.43 g/mol
- InChIKey : FDAHRHHHYHKHPL-VZCXRCSSSA-N
The thiazole and triazole moieties in the compound are known to interact with various biological targets, including enzymes and receptors involved in cancer progression and inflammation. The presence of the ethoxy and fluoro groups may enhance lipophilicity, potentially improving bioavailability and cellular uptake.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiazole and triazole rings. For instance:
- Cytotoxicity Assays : In vitro studies demonstrated that derivatives of thiazole exhibited significant cytotoxic effects against various cancer cell lines. The compound showed IC50 values indicating effective inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | A549 | 1.61 |
| 2 | Jurkat | 1.98 |
| 3 | HeLa | <10 |
These findings suggest that the structural components of the compound contribute to its anticancer properties by inducing apoptosis and inhibiting cell cycle progression.
Antimicrobial Activity
The compound's thiazole structure is associated with antimicrobial properties. Studies have reported:
- Inhibition of Bacterial Growth : The compound exhibited activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
Study 1: Antitumor Efficacy
A recent study investigated the effects of this compound on human lung adenocarcinoma cells (A549). The results indicated that treatment with the compound led to a significant reduction in cell viability compared to untreated controls, highlighting its potential as a therapeutic agent against lung cancer.
Study 2: Mechanistic Insights
Molecular dynamics simulations revealed that the compound interacts primarily through hydrophobic contacts with target proteins involved in apoptosis pathways. This interaction is crucial for its anticancer activity, as it disrupts survival signaling pathways in cancer cells.
Propiedades
IUPAC Name |
5-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(3-fluoro-4-methylphenyl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5OS/c1-3-27-15-8-5-13(6-9-15)17-11-28-20(23-17)18-19(22)26(25-24-18)14-7-4-12(2)16(21)10-14/h4-11H,3,22H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYBYWZNCWYOEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC(=C(C=C4)C)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














